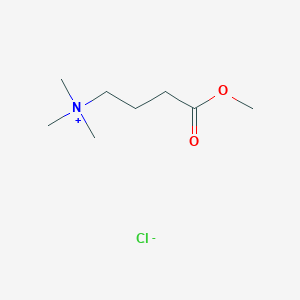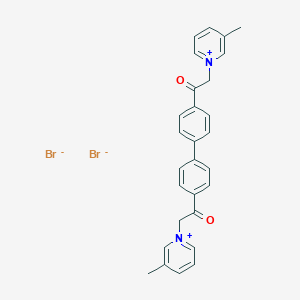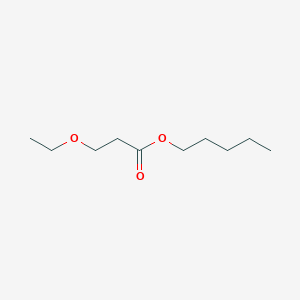
Pentyl 3-ethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 3-ethoxypropanoate, also known as ethyl pentyl propanoate, is a chemical compound that belongs to the ester family. It is widely used in various industries, including fragrance and flavor, as a solvent, and as an intermediate for the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of pentyl 3-ethoxypropanoate is not well understood. However, it is believed to act as a modulator of the activity of certain enzymes and receptors in the body, which can affect various physiological processes.
Biochemical and Physiological Effects:
Pentyl 3-ethoxypropanoate has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pentyl 3-ethoxypropanoate is its high solubility in water and organic solvents, which makes it a useful solvent for various lab experiments. However, its high volatility and potential toxicity at high concentrations can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of pentyl 3-ethoxypropanoate, including the development of new synthetic routes for its production, the study of its potential use in the development of new materials, and the investigation of its mechanisms of action and potential therapeutic applications. Additionally, further research is needed to better understand the safety and toxicity of pentyl 3-ethoxypropanoate, particularly at high concentrations.
Métodos De Síntesis
The synthesis of pentyl 3-ethoxypropanoate can be achieved by the reaction between pentanol and Pentyl 3-ethoxypropanoate propanoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, where the hydroxyl group of pentanol reacts with the carboxyl group of Pentyl 3-ethoxypropanoate propanoate, resulting in the formation of pentyl 3-ethoxypropanoate and water.
Aplicaciones Científicas De Investigación
Pentyl 3-ethoxypropanoate has been used in various scientific research applications, including as a solvent for the extraction and purification of natural products, as a reagent for the synthesis of pharmaceuticals and agrochemicals, and as a flavor and fragrance ingredient. It has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
Propiedades
Número CAS |
14144-36-6 |
|---|---|
Nombre del producto |
Pentyl 3-ethoxypropanoate |
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
pentyl 3-ethoxypropanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-8-13-10(11)7-9-12-4-2/h3-9H2,1-2H3 |
Clave InChI |
LECMFIIQEQTPNP-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCOCC |
SMILES canónico |
CCCCCOC(=O)CCOCC |
Otros números CAS |
14144-36-6 |
Solubilidad |
0.01 M |
Sinónimos |
pentyl 3-ethoxypropanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



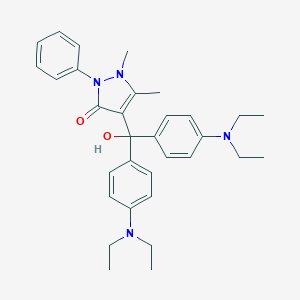

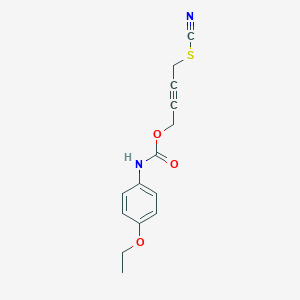
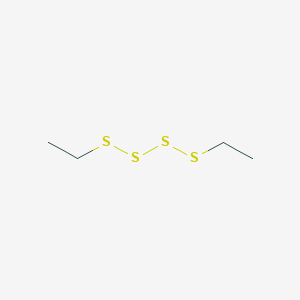
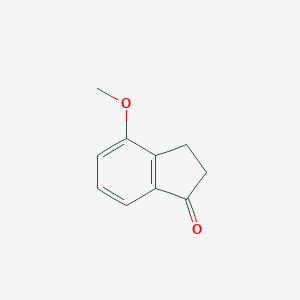

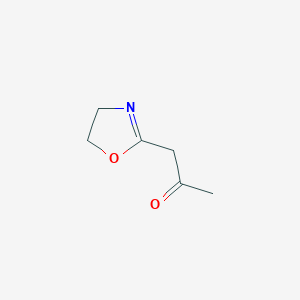
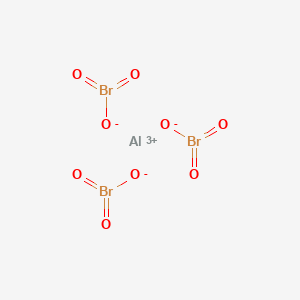


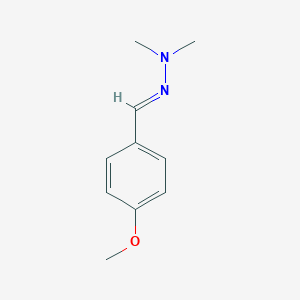
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
